Dihydroethidium

Description

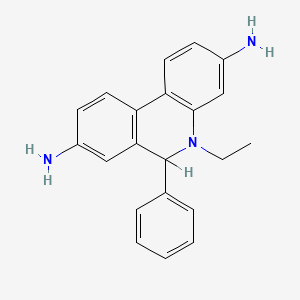

Structure

3D Structure

Properties

IUPAC Name |

5-ethyl-6-phenyl-6H-phenanthridine-3,8-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N3/c1-2-24-20-13-16(23)9-11-18(20)17-10-8-15(22)12-19(17)21(24)14-6-4-3-5-7-14/h3-13,21H,2,22-23H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYJODUBPWNZLML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(C2=C(C=CC(=C2)N)C3=C1C=C(C=C3)N)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90909235 | |

| Record name | 5-Ethyl-6-phenyl-5,6-dihydrophenanthridine-3,8-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90909235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

315.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104821-25-2 | |

| Record name | Dihydroethidium | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=104821-25-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dihydroethidium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104821252 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Ethyl-6-phenyl-5,6-dihydrophenanthridine-3,8-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90909235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Core Principles of Dihydroethidium: An In-depth Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Dihydroethidium (DHE) has emerged as a critical tool in the study of oxidative stress, providing a sensitive method for the detection of intracellular reactive oxygen species (ROS), particularly the superoxide anion (O₂•⁻). This guide offers a comprehensive overview of DHE, its mechanism of action, detailed experimental protocols, and data interpretation strategies to empower researchers in leveraging this probe for robust and reliable results.

Introduction to this compound

This compound, also known as hydroethidine, is a cell-permeable fluorescent probe widely utilized to detect and quantify superoxide radicals within living cells.[1][2] Its ability to cross cell membranes makes it an invaluable tool for real-time analysis of ROS production in various biological contexts, including inflammation, apoptosis, and cardiovascular disease.[1]

Chemically, DHE is the reduced form of the common DNA intercalator, ethidium bromide.[3] In its native state, DHE exhibits blue fluorescence. However, upon oxidation, its fluorescent properties change, providing a basis for the detection of ROS.

Mechanism of Action: Detecting Superoxide

The utility of this compound as a superoxide probe lies in its reaction with this specific ROS to produce a distinct fluorescent product. When DHE is oxidized by superoxide, it forms 2-hydroxyethidium (2-OH-E⁺). This product intercalates with DNA, leading to a significant enhancement of its red fluorescence.

It is crucial to note that DHE can also be oxidized by other, less specific reactive species to form ethidium (E⁺). Ethidium also fluoresces red and intercalates with DNA, which can lead to an overestimation of superoxide levels if not properly accounted for. Therefore, analytical methods that can distinguish between 2-hydroxyethidium and ethidium, such as High-Performance Liquid Chromatography (HPLC), are considered the gold standard for specific superoxide detection.

References

- 1. Video: Author Spotlight: High-Throughput Measurement of Intracellular ROS Levels in Hepatocellular Lines [jove.com]

- 2. caymanchem.com [caymanchem.com]

- 3. HPLC study of oxidation products of hydroethidine in chemical and biological systems: Ramifications in superoxide measurements - PMC [pmc.ncbi.nlm.nih.gov]

Dihydroethidium principle of reactive oxygen species measurement

An In-depth Technical Guide to Measuring Reactive Oxygen Species with Dihydroethidium

Introduction

Reactive oxygen species (ROS) are highly reactive molecules and free radicals derived from molecular oxygen.[1] While they play crucial roles in physiological cell signaling and immune responses at low concentrations, their excessive accumulation leads to oxidative stress, a condition implicated in damage to lipids, proteins, and DNA.[1] This imbalance is a contributing factor to numerous chronic diseases, including cardiovascular and neurodegenerative disorders.[1] Consequently, the accurate measurement of intracellular ROS is essential for understanding the complexities of oxidative stress in health and disease.[2]

This compound (DHE), also known as hydroethidine, has become a cornerstone fluorescent probe for the real-time, sensitive assessment of ROS, particularly the superoxide anion (O₂•⁻).[2] This guide provides a comprehensive overview of the core principles of DHE-based ROS measurement, detailed experimental protocols, and critical considerations for data interpretation, tailored for researchers, scientists, and drug development professionals.

Core Principle: DHE Reaction Mechanisms

DHE is a cell-permeable probe that, upon oxidation, exhibits fluorescence. Initially, it was widely assumed that DHE's reaction with superoxide resulted in the formation of ethidium (E⁺), which intercalates with DNA to produce a strong red fluorescence. However, extensive research has revealed a more complex mechanism, highlighting the importance of distinguishing between different oxidation products for accurate superoxide detection.

1. Specific Reaction with Superoxide (O₂•⁻) The primary reaction for specific superoxide detection involves the oxidation of DHE to form 2-hydroxyethidium (2-OH-E⁺) . This product is considered a diagnostic marker for the presence of superoxide. The formation of 2-OH-E⁺ is a two-step process and is unique to the reaction with O₂•⁻.

2. Non-Specific Oxidation Pathways DHE can also be oxidized by other ROS and reactive nitrogen species (RNS), such as hydrogen peroxide (H₂O₂), hydroxyl radicals (•OH), and peroxynitrite (ONOO⁻), as well as by enzymes like cytochrome c. These non-specific pathways predominantly yield ethidium (E⁺) . Because E⁺ is also fluorescent and its spectrum overlaps significantly with that of 2-OH-E⁺, its formation can interfere with and lead to an overestimation of superoxide levels if not properly distinguished.

Caption: Reaction pathways of this compound (DHE) with different reactive oxygen species.

Detection and Quantification

The primary challenge in using DHE is the spectral overlap of its two main fluorescent products, 2-OH-E⁺ and E⁺. While both emit in the red spectrum, relying solely on fluorescence intensity measurements can be misleading.

Fluorescence Properties

The fluorescence spectra of 2-OH-E⁺ and E⁺ are very similar, making them difficult to distinguish using standard filter-based fluorescence microscopy or plate readers. While specific excitation and emission wavelengths can be optimized to favor the detection of one product over the other, complete separation is not possible with these methods alone. For instance, excitation at ~396 nm favors 2-OH-E⁺ detection, but E⁺ still contributes to the signal.

| Compound | Excitation Max (nm) | Emission Max (nm) | Notes |

| Unoxidized DHE | ~355 | ~420 | Emits blue fluorescence. |

| 2-Hydroxyethidium (2-OH-E⁺) | 500 - 530 | 590 - 620 | The specific product of reaction with superoxide. Some studies suggest optimal excitation around 480-490 nm. |

| Ethidium (E⁺) | ~480 / 510 | ~576 / 605 | The product of non-specific oxidation. Intercalates with DNA, enhancing its fluorescence. |

High-Performance Liquid Chromatography (HPLC): The Gold Standard

To achieve accurate and specific quantification of superoxide, High-Performance Liquid Chromatography (HPLC) is the recommended method. HPLC physically separates the DHE oxidation products (2-OH-E⁺ and E⁺) before fluorescence detection, allowing for their independent and precise quantification. This technique is indispensable for validating results from fluorescence microscopy and for any study aiming to definitively measure superoxide production.

| Parameter | Value | Source |

| Molecular Weight (HE/DHE) | 315.41 g/mol | |

| Molecular Weight (Ethidium) | 314 g/mol | |

| Molecular Weight (2-OH-E⁺ Product) | 330 g/mol | |

| DHE-O₂•⁻ Reaction Rate Constant | 2.169 ± 0.059 × 10³ M⁻¹s⁻¹ |

Experimental Protocols

The following are generalized protocols synthesized from multiple sources. Researchers should optimize concentrations and incubation times for their specific cell type and experimental conditions.

Protocol 1: ROS Measurement in Adherent Cultured Cells

Caption: Experimental workflow for measuring ROS in cultured cells using DHE.

Methodology:

-

Cell Culture: Seed adherent cells (e.g., HepG2) into a black, clear-bottom 96-well plate at a density of approximately 10,000 cells per well and incubate overnight.

-

Reagent Preparation:

-

Prepare a DHE stock solution (e.g., 5 mg/mL or 15.9 mM) in anhydrous DMSO. Store aliquots at -20°C to avoid freeze-thaw cycles.

-

On the day of the experiment, prepare a fresh working solution of 5-10 µM DHE in pre-warmed cell culture medium or a suitable buffer (e.g., PBS).

-

-

Cell Staining and Treatment:

-

Remove the culture medium and gently wash the cells once with 1x PBS.

-

Apply experimental treatments (e.g., ROS inducers, inhibitors). Include appropriate controls such as a vehicle control, a positive control for ROS induction (e.g., Antimycin A), and a negative control with an antioxidant (e.g., N-acetyl Cysteine).

-

Remove the treatment media and wash again.

-

Add 100 µL of the DHE working solution to each well and incubate for 15-30 minutes at 37°C, protected from light.

-

After incubation, remove the DHE solution and wash the cells gently three times with 1x PBS.

-

-

Data Acquisition:

-

Add 100-200 µL of PBS to each well.

-

Measure fluorescence immediately using a fluorescence plate reader, fluorescence microscope, or flow cytometer. Use an excitation wavelength of 480-520 nm and an emission wavelength of 570-600 nm.

-

For HPLC analysis, lyse the cells and process the extracts according to established protocols for separating DHE, 2-OH-E⁺, and E⁺.

-

Protocol 2: ROS Measurement in Frozen Tissue Sections

Caption: Experimental workflow for measuring ROS in tissue sections using DHE.

Methodology:

-

Tissue Preparation: Use fresh, unfixed frozen tissue sections (e.g., 30 µm thick) mounted on slides.

-

Reagent Preparation: Prepare a DHE staining solution at a concentration of 5-100 µM in a suitable buffer like PBS or pure H₂O.

-

Tissue Staining:

-

Rinse slides to remove the embedding compound (e.g., OCT).

-

Apply the DHE staining solution to the tissue section and incubate for 5-20 minutes (for 5 µM DHE) or up to 3 hours (for 100 µM DHE) at room temperature or 37°C, protected from light. Incubation time should be optimized.

-

Wash the slides three times with PBS.

-

-

Counterstaining and Mounting:

-

(Optional) Incubate with a nuclear counterstain like Hoechst for 15 minutes to help visualize cell nuclei.

-

Rinse the slides again and mount with an aqueous mounting medium and a coverslip.

-

-

Data Acquisition:

-

Image the sections immediately using a laser scanning confocal microscope. The fluorescence signal is stable for about 30 minutes.

-

For HPLC analysis, the tissue can be homogenized after DHE incubation, followed by extraction and analysis to quantify 2-OH-E⁺ and E⁺.

-

Data Interpretation and Critical Considerations

-

Specificity: DHE is preferentially reactive with superoxide but is not entirely specific. Oxidation by other ROS can occur. Therefore, attributing an increase in total red fluorescence solely to superoxide is often inaccurate.

-

Controls are Essential: Always include positive and negative controls. The use of superoxide dismutase (SOD), which scavenges O₂•⁻, can help confirm the specificity of the signal; a reduction in fluorescence after SOD treatment suggests the signal is at least partially derived from superoxide.

-

Limitations of Fluorescence Microscopy: Due to the spectral overlap between 2-OH-E⁺ and E⁺, fluorescence microscopy should be considered a semi-quantitative method for assessing overall oxidative stress rather than a specific measure of superoxide.

-

The Necessity of HPLC: For definitive and quantitative measurement of superoxide, HPLC analysis is required to separate and measure the specific 2-OH-E⁺ product. This is the only way to avoid confounding results from the non-specific formation of E⁺.

Conclusion

This compound is a powerful and widely used tool for detecting intracellular ROS. Its utility is maximized when researchers understand its underlying chemical principles: specific oxidation by superoxide yields 2-hydroxyethidium, while non-specific oxidation by other sources yields ethidium. While fluorescence-based methods offer a convenient way to assess overall ROS levels, the spectral overlap of the reaction products necessitates the use of HPLC for specific and accurate superoxide quantification. By employing rigorous protocols, appropriate controls, and advanced analytical techniques like HPLC, DHE remains an indispensable probe in the study of redox biology and the development of therapies targeting oxidative stress.

References

Unraveling the Red Thread: An In-depth Technical Guide to Dihydroethidium Fluorescence in Superoxide Detection

For Researchers, Scientists, and Drug Development Professionals

Dihydroethidium (DHE) has emerged as a cornerstone fluorescent probe for the detection of intracellular superoxide (O₂•⁻), a key reactive oxygen species (ROS) implicated in a multitude of physiological and pathological processes. Understanding the nuanced fluorescence properties of DHE and its oxidation products is paramount for the accurate assessment of oxidative stress in cellular and biological systems. This guide provides a comprehensive technical overview of DHE, its reaction mechanisms, spectral characteristics, and detailed protocols for its application, empowering researchers to harness its full potential while navigating its limitations.

Core Principles of DHE-Based Superoxide Detection

This compound, a cell-permeable dye, exhibits blue fluorescence in its native state. Upon entering the cell, it is oxidized by superoxide to form a specific, red fluorescent product, 2-hydroxyethidium (2-OH-E⁺).[1][2] Concurrently, DHE can undergo non-specific oxidation by other cellular oxidants to yield another red fluorescent product, ethidium (E⁺).[1][3][4] Both 2-OH-E⁺ and E⁺ intercalate with DNA, which significantly enhances their fluorescence.

Crucially, the fluorescence spectra of 2-OH-E⁺ and E⁺ exhibit considerable overlap, making it challenging to distinguish between superoxide-specific and non-specific ROS signals using conventional fluorescence microscopy alone. This has led to the consensus that High-Performance Liquid Chromatography (HPLC) is the gold standard for the accurate quantification of superoxide production, as it allows for the physical separation and individual measurement of 2-OH-E⁺ and E⁺.

Quantitative Fluorescence and Kinetic Properties

The precise spectral and kinetic parameters of DHE and its oxidation products are critical for experimental design and data interpretation. The following tables summarize key quantitative data gathered from the literature.

| Compound | Excitation Maxima (nm) | Emission Maxima (nm) | Notes |

| This compound (DHE) | ~355 | ~420 | Exhibits blue fluorescence in its unoxidized state. |

| 2-Hydroxyethidium (2-OH-E⁺) | ~480, ~396 | ~567-580 | The specific product of DHE reaction with superoxide. The excitation band around 396 nm is more specific to 2-OH-E⁺. |

| Ethidium (E⁺) | ~480-530 | ~576-620 | Product of non-specific DHE oxidation. |

| 2-OH-E⁺ / DNA Complex | ~490 | ~560-570 | Optimal excitation for minimizing interference from E⁺/DNA. |

| E⁺ / DNA Complex | ~510 | ~590 | Favored excitation/emission for detecting E⁺ when bound to DNA. |

Table 1: Spectral Properties of this compound and its Oxidation Products.

| Parameter | Value | Conditions | Source |

| DHE + O₂•⁻ Reaction Rate Constant (k) | 2.169 ± 0.059 × 10³ M⁻¹s⁻¹ | Xanthine/Xanthine Oxidase Assay | |

| O₂•⁻ Self-Dismutation Rate Constant (kD) | 8 × 10⁷ M⁻¹s⁻¹ |

Table 2: Kinetic Parameters of DHE and Superoxide Reactions.

Visualizing the Chemistry and Workflow

To better understand the processes involved in DHE-based superoxide detection, the following diagrams illustrate the core reaction mechanism, a typical experimental workflow, and a relevant signaling pathway.

Caption: Reaction of this compound with ROS.

Caption: General workflow for DHE-based ROS detection.

Caption: NADPH oxidase signaling leading to superoxide production.

Detailed Experimental Protocols

Protocol 1: In-Cell Superoxide Detection using DHE with Fluorescence Microscopy/Plate Reader

This protocol is suitable for a semi-quantitative assessment of ROS production in adherent or suspension cells.

Materials:

-

This compound (DHE) powder

-

Anhydrous Dimethyl sulfoxide (DMSO)

-

Phosphate-Buffered Saline (PBS), sterile

-

Cell culture medium (e.g., DMEM)

-

96-well plates (black, clear-bottom for fluorescence reading)

-

Fluorescence microplate reader or fluorescence microscope

Procedure:

-

Preparation of DHE Stock Solution:

-

Dissolve 5 mg of DHE in 1 mL of anhydrous DMSO to prepare a 15.9 mM stock solution.

-

Aliquot the stock solution into smaller volumes and store at -20°C, protected from light and moisture. Avoid repeated freeze-thaw cycles.

-

-

Cell Seeding:

-

Seed cells into a 96-well plate at a density of approximately 10,000 cells per well in 200 µL of culture medium.

-

Incubate overnight to allow for cell adherence.

-

-

Cell Treatment:

-

The following day, replace the culture medium with fresh medium containing the desired experimental compounds (e.g., pro-inflammatory stimuli, inhibitors).

-

Include positive controls (e.g., Antimycin A, Menadione) and negative controls (e.g., N-Acetyl Cysteine, vehicle).

-

-

DHE Staining:

-

Prepare a fresh working solution of DHE on the day of the experiment. Dilute the DHE stock solution in pre-warmed cell culture medium to a final concentration of 10 µM.

-

Remove the treatment medium from the cells and gently wash once with PBS.

-

Add 100 µL of the 10 µM DHE working solution to each well and incubate for 30 minutes at 37°C, protected from light.

-

-

Washing and Fluorescence Measurement:

-

After incubation, remove the DHE-containing medium and wash the cells gently three times with PBS.

-

Add 100-200 µL of PBS to each well.

-

Immediately measure the fluorescence using a microplate reader with excitation between 480-520 nm and emission between 570-600 nm. For microscopy, use appropriate filter sets for red fluorescence.

-

Protocol 2: HPLC Analysis of DHE Oxidation Products for Quantitative Superoxide Measurement

This protocol provides a robust method for the specific quantification of superoxide by separating and measuring 2-OH-E⁺.

Materials:

-

Cells or tissue samples treated as described in Protocol 1.

-

Acetonitrile, HPLC grade

-

HPLC system with a fluorescence detector

-

C18 reverse-phase HPLC column

Procedure:

-

Sample Preparation and Extraction:

-

Following DHE incubation and washing (steps 4 and 5 from Protocol 1), lyse the cells or homogenize the tissue.

-

Perform an organic extraction of DHE and its oxidation products using acetonitrile.

-

-

HPLC Separation:

-

Inject the acetonitrile extract into the HPLC system.

-

Separate DHE, 2-OH-E⁺, and E⁺ using a C18 reverse-phase column with an appropriate gradient of mobile phases (typically a mixture of aqueous buffer and acetonitrile).

-

-

Fluorescence Detection and Quantification:

-

Set the fluorescence detector to simultaneously monitor for 2-OH-E⁺ and E⁺. While optimal emission for both is around 595 nm, different excitation wavelengths can help to distinguish them.

-

Excitation at ~396 nm is more selective for 2-OH-E⁺, while excitation at ~510 nm favors E⁺ detection.

-

Quantify the peaks corresponding to 2-OH-E⁺ and E⁺ by comparing their areas to standard curves generated from authentic standards.

-

Results are often expressed as a ratio of the product to the remaining unreacted DHE to account for variations in probe uptake.

-

Limitations and Considerations

-

Specificity: As highlighted, the formation of ethidium from non-specific oxidation pathways necessitates the use of HPLC for accurate superoxide measurement.

-

Artifacts: DHE can be oxidized by entities other than superoxide, such as peroxynitrite in the presence of CO₂, Fenton reagents, and peroxidases, which can lead to the formation of both 2-OH-E⁺ and E⁺.

-

Mitochondrial vs. Cytosolic ROS: DHE primarily measures cytosolic superoxide. For specific detection of mitochondrial superoxide, the mitochondria-targeted analog, MitoSOX Red, should be used in conjunction with DHE, followed by HPLC analysis of their respective specific oxidation products.

-

Probe Concentration and Incubation Time: The concentration of DHE and the incubation time should be optimized for each cell type to ensure adequate signal without inducing cytotoxicity or artifacts.

By carefully considering the principles, protocols, and potential pitfalls outlined in this guide, researchers can effectively employ this compound as a powerful tool to investigate the intricate role of superoxide in health and disease.

References

- 1. High Throughput Screening Assessment of Reactive Oxygen Species (ROS) Generation using this compound (DHE) Fluorescence Dye - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Hydroethidine- and Mito-SOX-derived red fluorescence is not a reliable indicator of intracellular superoxide formation: Another inconvenient truth - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Measurement of Superoxide Production and NADPH Oxidase Activity by HPLC Analysis of this compound Oxidation | Springer Nature Experiments [experiments.springernature.com]

Dihydroethidium for in vitro superoxide radical detection

An In-depth Technical Guide to Dihydroethidium for In Vitro Superoxide Radical Detection

Introduction

This compound (DHE) has become a widely utilized fluorescent probe for the detection of superoxide radicals (O₂⁻) in living cells and other in vitro systems. Its popularity stems from its ability to readily cross cell membranes and, upon reaction with superoxide, yield a fluorescent product that intercalates with DNA, leading to a strong and localized nuclear signal. However, the accurate application and interpretation of DHE-based assays are critically dependent on a thorough understanding of its chemical properties, potential artifacts, and appropriate experimental design. This guide provides a comprehensive overview of the core principles, detailed experimental protocols, and data interpretation strategies for the effective use of DHE in superoxide detection.

Core Principles of DHE-Based Superoxide Detection

The utility of this compound as a superoxide probe is predicated on its specific reaction with this radical species. DHE itself is non-fluorescent in the visible range. Upon entering the cell, it can be oxidized by various reactive oxygen species (ROS). Critically, the reaction with superoxide results in the formation of a specific product, 2-hydroxyethidium (2-OH-E⁺), which exhibits a distinct fluorescence profile. In contrast, non-specific oxidation by other ROS or enzymatic activities leads to the formation of ethidium (E⁺). The ability to distinguish between these two products is key to the accurate measurement of superoxide.

Chemical Reactions

The primary reactions of DHE within a biological system are as follows:

-

Superoxide-specific reaction: DHE + O₂⁻ → 2-OH-E⁺

-

Non-specific oxidation: DHE → E⁺

The specific product, 2-OH-E⁺, intercalates with DNA to produce a bright red fluorescence, while the non-specific product, E⁺, also intercalates with DNA and fluoresces, but at a slightly different wavelength. This spectral overlap necessitates careful selection of detection methods, with HPLC-based methods being the gold standard for distinguishing between the two products.

Quantitative Data for DHE and its Oxidation Products

The following table summarizes the key spectral properties and other quantitative data for DHE and its main oxidation products. This information is crucial for designing experiments and selecting appropriate filter sets for fluorescence microscopy or flow cytometry.

| Compound | Excitation Max (nm) | Emission Max (nm) | Quantum Yield | Notes |

| This compound (DHE) | ~370 | ~420 | Low | Weak blue fluorescence. |

| 2-hydroxyethidium (2-OH-E⁺) | ~500-520 | ~580-610 | High | The specific product of reaction with superoxide. |

| Ethidium (E⁺) | ~520 | ~610 | High | The product of non-specific oxidation. |

Experimental Protocols

The following protocols provide a general framework for the use of DHE in cultured cells. It is important to optimize these protocols for specific cell types and experimental conditions.

Preparation of DHE Stock Solution

-

Prepare a 1 to 10 mM stock solution of DHE in anhydrous dimethyl sulfoxide (DMSO).

-

Store the stock solution in small aliquots at -20°C or -80°C, protected from light and moisture.

-

Once an aliquot is thawed, it should be used promptly and any unused portion discarded to avoid degradation.

In Vitro Cell Staining with DHE

-

Culture cells to the desired confluency in a suitable vessel (e.g., glass-bottom dish for microscopy or multi-well plate for plate reader-based assays).

-

Wash the cells twice with warm phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS).

-

Prepare a working solution of DHE by diluting the stock solution in pre-warmed culture medium or buffer to a final concentration of 1 to 10 µM.

-

Incubate the cells with the DHE working solution for 15 to 30 minutes at 37°C, protected from light.

-

After incubation, gently wash the cells twice with warm PBS or HBSS to remove excess probe.

-

Immediately proceed with imaging or other analysis. It is critical to minimize the time between staining and analysis to reduce the risk of auto-oxidation and other artifacts.

Fluorescence Microscopy

-

Mount the stained cells on a fluorescence microscope equipped with appropriate filters.

-

For the detection of 2-OH-E⁺, use a filter set with an excitation wavelength of ~520 nm and an emission wavelength of ~610 nm (e.g., a standard rhodamine or Texas Red filter set).

-

Acquire images using a consistent set of parameters (e.g., exposure time, gain) for all experimental groups.

-

Quantify the fluorescence intensity in the nucleus of the cells using image analysis software.

Flow Cytometry

-

After staining, detach the cells using a gentle method (e.g., trypsin-EDTA), if necessary.

-

Resuspend the cells in cold PBS containing 1% fetal bovine serum.

-

Analyze the cells on a flow cytometer equipped with a laser for excitation at ~488 nm or ~532 nm.

-

Collect the emission signal using a filter appropriate for ethidium/2-hydroxyethidium (e.g., ~610/20 nm bandpass filter).

-

Gate on the cell population of interest and quantify the mean fluorescence intensity.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key signaling pathways involving superoxide and the general workflow for a DHE-based experiment.

Caption: A signaling pathway leading to superoxide production.

Caption: A typical experimental workflow for DHE-based assays.

Limitations and Considerations

While DHE is a powerful tool, it is not without its limitations. Researchers must be aware of the following potential artifacts and take steps to mitigate them:

-

Auto-oxidation: DHE can auto-oxidize, particularly in the presence of light and certain metal ions, leading to a background signal that is not related to superoxide production.

-

Non-specific Oxidation: As mentioned, DHE can be oxidized by other ROS and cellular enzymes to form ethidium. This can lead to an overestimation of superoxide levels if not properly controlled for.

-

Probe Concentration: High concentrations of DHE can be toxic to cells and may lead to artifactual signals. It is essential to determine the optimal, non-toxic concentration for each cell type.

-

Photobleaching and Phototoxicity: Excitation light can cause photobleaching of the fluorescent products and can also induce the production of ROS, further complicating data interpretation.

-

Calibration: The relationship between fluorescence intensity and the actual concentration of superoxide is not always linear and can be influenced by many factors. Therefore, DHE is best used as a semi-quantitative probe for comparing relative changes in superoxide levels between experimental groups.

Conclusion

This compound is a valuable probe for the detection of intracellular superoxide radicals. However, its effective use requires careful attention to experimental detail, an awareness of its limitations, and the use of appropriate controls. By following the guidelines and protocols outlined in this guide, researchers can improve the reliability and accuracy of their DHE-based superoxide measurements, leading to more robust and reproducible scientific findings.

Dihydroethidium: A Technical Guide to its Chemical Structure, Properties, and Application in Superoxide Detection

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydroethidium (DHE), also known as hydroethidine, is a widely utilized fluorescent probe for the detection of intracellular superoxide (O₂•⁻), a key reactive oxygen species (ROS) implicated in a multitude of physiological and pathological processes. Its cell-permeant nature and reactivity with superoxide make it a valuable tool in redox biology research. This technical guide provides an in-depth overview of the chemical structure, properties, and reaction mechanisms of this compound, along with detailed experimental protocols for its application in cellular and tissue systems. A critical aspect of DHE-based assays is the understanding that its oxidation yields distinct products with different specificities for superoxide, necessitating careful experimental design and data interpretation.

Chemical Structure and Properties

This compound is a chemically reduced derivative of the well-known DNA intercalator, ethidium bromide. Its chemical and physical properties are summarized in the tables below.

Table 1: Chemical Identity of this compound

| Property | Value |

| IUPAC Name | 5-ethyl-6-phenyl-5,6-dihydrophenanthridine-3,8-diamine[1] |

| Synonyms | Hydroethidine, PD-MY 003[2][3][4] |

| Molecular Formula | C₂₁H₂₁N₃[1] |

| Molecular Weight | 315.41 g/mol |

| CAS Number | 104821-25-2 |

Table 2: Physicochemical and Spectroscopic Properties of this compound and its Oxidation Products

| Property | This compound (DHE) | 2-Hydroxyethidium (2-OH-E⁺) | Ethidium (E⁺) |

| Appearance | Pale purple to light pink solid | - | - |

| Solubility | Soluble in DMSO (up to 125 mg/mL), ethanol, and chloroform. Sparingly soluble in aqueous buffers. | - | - |

| Storage Conditions | Store at -20°C, protected from light. Stock solutions in DMSO can be stored at -80°C for up to a year. | - | - |

| Absorption Maxima (λabs) | ~370 nm | ~396 nm | ~500-530 nm |

| Emission Maxima (λem) | ~420 nm (blue fluorescence) | ~567-580 nm (red fluorescence) | ~590-620 nm (red fluorescence) |

Reaction with Reactive Oxygen Species

The utility of this compound as a superoxide probe lies in its oxidation to fluorescent products. It is now well-established that DHE's reaction with superoxide is highly specific, leading to the formation of 2-hydroxyethidium (2-OH-E⁺). However, DHE can also be non-specifically oxidized by other reactive species to form ethidium (E⁺). Understanding this distinction is paramount for accurate interpretation of experimental results.

The reaction of DHE with superoxide is a two-step process. Initially, DHE is oxidized by one molecule of superoxide to form a radical intermediate. This intermediate then reacts with a second molecule of superoxide to yield the specific product, 2-hydroxyethidium. In contrast, the formation of ethidium can be mediated by various other oxidants and enzymatic systems, making it a less reliable marker for superoxide. High-performance liquid chromatography (HPLC) is the gold standard method to separate and quantify 2-OH-E⁺ and E⁺, providing a more accurate assessment of superoxide production.

Figure 1. Oxidation pathways of this compound by reactive oxygen species.

Experimental Protocols

Accurate measurement of superoxide using this compound requires careful adherence to established protocols. Below are generalized methodologies for cell culture experiments using fluorescence microscopy/spectrometry and HPLC.

General Workflow for DHE-based Superoxide Detection

Figure 2. General experimental workflow for superoxide detection using this compound.

Protocol for Fluorescence Microscopy/Spectrometry

This method provides a qualitative or semi-quantitative assessment of overall red fluorescence.

-

Cell Preparation: Culture cells to the desired confluency on coverslips or in appropriate imaging plates.

-

DHE Solution Preparation: Prepare a stock solution of DHE in anhydrous DMSO (e.g., 10 mM). Immediately before use, dilute the stock solution in a suitable buffer (e.g., PBS or serum-free media) to a final working concentration, typically ranging from 2 to 10 µM. Protect the solution from light.

-

Incubation: Remove the culture medium and wash the cells with warm buffer. Add the DHE working solution to the cells and incubate for 15-30 minutes at 37°C in the dark.

-

Treatment: If applicable, add the experimental stimulus during or after the DHE incubation period.

-

Washing: Gently wash the cells two to three times with warm buffer to remove excess DHE.

-

Imaging/Measurement: Immediately acquire images using a fluorescence microscope equipped with appropriate filters (e.g., excitation ~510-530 nm, emission ~580-620 nm) or measure the fluorescence intensity using a plate reader.

-

Controls:

-

Positive Control: Treat cells with a known superoxide generator (e.g., antimycin A or menadione) to confirm DHE is responsive in the system.

-

Negative Control: Pre-incubate cells with a superoxide scavenger, such as superoxide dismutase (SOD) or a SOD mimetic (e.g., Tempol), to confirm the specificity of the fluorescence signal for superoxide. A reduction in fluorescence in the presence of the scavenger indicates superoxide-dependent DHE oxidation.

-

Protocol for HPLC Analysis

This method allows for the specific quantification of 2-hydroxyethidium and ethidium.

-

Cell/Tissue Preparation and DHE Incubation: Follow steps 1-4 from the fluorescence microscopy protocol. For tissues, incubate slices in the DHE working solution.

-

Sample Collection and Lysis: After incubation and treatment, wash the cells or tissues with ice-cold PBS. Lyse the cells or homogenize the tissue in a suitable solvent, such as acetonitrile or methanol, often with an acidic modifier to precipitate proteins.

-

Extraction: Centrifuge the lysate to pellet the protein and collect the supernatant containing DHE and its oxidation products.

-

HPLC Separation: Inject the supernatant onto a C18 reverse-phase HPLC column. Use a gradient of mobile phases, typically consisting of an aqueous solution with an ion-pairing agent (e.g., trifluoroacetic acid) and an organic solvent like acetonitrile, to separate DHE, 2-OH-E⁺, and E⁺.

-

Detection: Use a fluorescence detector to monitor the elution of the products. Set the excitation and emission wavelengths to optimally detect 2-OH-E⁺ (e.g., Ex: ~510 nm, Em: ~595 nm) and E⁺. An additional UV detector can be used to monitor the unoxidized DHE.

-

Quantification: Use authentic standards of 2-OH-E⁺ and E⁺ to create calibration curves for accurate quantification of their concentrations in the samples.

Potential Artifacts and Limitations

Several factors can influence the accuracy and interpretation of DHE-based assays:

-

Non-specific Oxidation: As previously mentioned, DHE can be oxidized by species other than superoxide to form ethidium. This can lead to an overestimation of superoxide levels if total red fluorescence is the only metric.

-

Autoxidation: DHE can auto-oxidize, especially in the presence of light and certain metal ions. It is crucial to protect DHE solutions from light and to use chelators like DTPA in cell-free assays.

-

Cellular Localization: DHE readily crosses cell membranes and can accumulate in various compartments, including the cytoplasm, nucleus, and mitochondria. The site of oxidation can influence the resulting fluorescence.

-

Probe Concentration: High concentrations of DHE can themselves induce oxidative stress or have other off-target effects. The optimal concentration should be determined empirically for each cell type.

-

Photobleaching: Like many fluorophores, the oxidation products of DHE are susceptible to photobleaching during prolonged imaging.

Conclusion

This compound remains a powerful and widely used tool for the detection of intracellular superoxide. However, a thorough understanding of its chemical properties, reaction mechanisms, and the critical distinction between its superoxide-specific (2-hydroxyethidium) and non-specific (ethidium) oxidation products is essential for its proper application and the accurate interpretation of experimental data. The use of HPLC to separate and quantify these products is strongly recommended for rigorous and quantitative studies of superoxide production. By following well-defined protocols and including appropriate controls, researchers can effectively leverage this compound to gain valuable insights into the complex role of superoxide in health and disease.

References

- 1. HPLC-Based Monitoring of Oxidation of Hydroethidine for the Detection of NADPH Oxidase-Derived Superoxide Radical Anion - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journals.physiology.org [journals.physiology.org]

- 3. Measurement of Superoxide Production and NADPH Oxidase Activity by HPLC Analysis of this compound Oxidation | Springer Nature Experiments [experiments.springernature.com]

- 4. High Throughput Screening Assessment of Reactive Oxygen Species (ROS) Generation using this compound (DHE) Fluorescence Dye - PMC [pmc.ncbi.nlm.nih.gov]

Specificity of Dihydroethidium for Superoxide Versus Other ROS: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dihydroethidium (DHE) has been widely adopted as a fluorescent probe for the detection of intracellular superoxide (O₂•⁻), a key player in redox signaling and oxidative stress. However, the utility of DHE is often compromised by its lack of absolute specificity. This technical guide provides a comprehensive analysis of the reaction of DHE with superoxide versus other reactive oxygen species (ROS), offering a critical perspective for researchers and drug development professionals. A key takeaway is the paramount importance of employing analytical techniques such as High-Performance Liquid Chromatography (HPLC) to differentiate the superoxide-specific oxidation product from non-specific products, thereby ensuring accurate and reliable measurement of superoxide production.

The Chemistry of this compound-Based ROS Detection

This compound is a cell-permeable probe that, upon oxidation, exhibits red fluorescence. The central tenet of its use for superoxide detection lies in the formation of a specific product, 2-hydroxyethidium (2-OH-E⁺)[1][2][3][4][5]. However, DHE can also undergo a two-electron oxidation to form ethidium (E⁺), a reaction that can be initiated by various other ROS and cellular components, leading to potential misinterpretation of results.

The Superoxide-Specific Reaction

The reaction between DHE and superoxide is a two-step process that results in the formation of 2-hydroxyethidium (2-OH-E⁺). This product is considered a specific marker for superoxide production.

Non-Specific Reactions with Other ROS

-

Hydrogen Peroxide (H₂O₂): DHE alone shows minimal reactivity with hydrogen peroxide. However, in the presence of peroxidases or heme proteins, H₂O₂ can efficiently oxidize DHE to ethidium.

-

Hydroxyl Radical (•OH): The highly reactive hydroxyl radical can also oxidize DHE, contributing to the formation of ethidium.

-

Peroxynitrite (ONOO⁻): Peroxynitrite, formed from the reaction of superoxide and nitric oxide, can oxidize DHE to ethidium. Some studies suggest it can also lead to the formation of 2-OH-E⁺, although to a lesser extent than superoxide.

Quantitative Analysis of DHE Oxidation Products

To accurately quantify superoxide production, it is imperative to distinguish between the superoxide-specific 2-OH-E⁺ and the non-specific E⁺. Due to their overlapping fluorescence spectra, this distinction is challenging with standard fluorescence microscopy. HPLC has emerged as the gold-standard method for the separation and quantification of these two products.

Table 1: Reactivity of this compound with Various Reactive Oxygen Species

| Reactive Oxygen Species (ROS) | Primary Fluorescent Product | Method of Detection | Key Considerations | References |

| Superoxide (O₂•⁻) | 2-hydroxyethidium (2-OH-E⁺) | HPLC, Fluorescence Microscopy | 2-OH-E⁺ is the specific product. | |

| Hydrogen Peroxide (H₂O₂) | Ethidium (E⁺) | HPLC, Fluorescence Microscopy | Reaction requires the presence of peroxidases or heme proteins. | |

| Hydroxyl Radical (•OH) | Ethidium (E⁺) | HPLC, Fluorescence Microscopy | Contributes to non-specific DHE oxidation. | |

| Peroxynitrite (ONOO⁻) | Ethidium (E⁺) | HPLC, Fluorescence Microscopy | Can also produce some 2-OH-E⁺. |

Table 2: Reported Reaction Rate Constants of DHE with Superoxide

| Reported Rate Constant (k) | Experimental System | Reference |

| 2.169 ± 0.059 × 10³ M⁻¹s⁻¹ | Xanthine Oxidase/Hypoxanthine Assay | |

| ~100x slower than 2.6 × 10⁵ M⁻¹s⁻¹ | Kinetic Analysis |

Note: The variability in reported reaction rates highlights the complexity of measuring this value accurately in different biological contexts.

Experimental Protocols

Accurate and reproducible results when using DHE depend on meticulous adherence to well-defined protocols. Below are summarized methodologies for key experiments.

General Protocol for DHE Staining in Live Cells

This protocol provides a general framework for staining live cells with DHE to detect intracellular ROS.

-

Cell Preparation: Culture cells to the desired confluency on coverslips or in appropriate culture plates.

-

DHE Stock Solution: Prepare a 5-10 mM stock solution of DHE in anhydrous DMSO. Store aliquots at -20°C to -80°C, protected from light and moisture.

-

DHE Working Solution: Dilute the DHE stock solution to a final working concentration of 2-10 µM in a suitable buffer (e.g., HBSS or serum-free media) immediately before use.

-

Cell Staining: Remove the culture medium and wash the cells with warm buffer. Add the DHE working solution to the cells and incubate for 10-30 minutes at 37°C, protected from light.

-

Washing: Gently wash the cells two to three times with warm buffer to remove excess probe.

-

Imaging: Immediately image the cells using a fluorescence microscope. For 2-OH-E⁺, excitation is often performed around 500-530 nm and emission collected around 590-620 nm. However, given the spectral overlap with E⁺, these settings detect both products.

HPLC Analysis of DHE Oxidation Products

This protocol outlines the essential steps for the specific detection and quantification of 2-OH-E⁺ and E⁺ using HPLC.

-

Sample Preparation: Following DHE incubation, lyse the cells and extract the DHE oxidation products, typically using acetonitrile.

-

HPLC Separation: Separate the extracted products on a C18 reverse-phase HPLC column.

-

Detection: Use a fluorescence detector to quantify 2-OH-E⁺ and E⁺. Specific excitation and emission wavelengths for each product should be optimized for the instrument being used. Unreacted DHE can be monitored by absorbance.

-

Quantification: Use authentic standards for 2-OH-E⁺ and E⁺ to generate standard curves for accurate quantification.

Visualization of Key Pathways and Workflows

DHE Oxidation Pathways

Caption: Oxidation pathways of this compound by superoxide and other ROS.

Experimental Workflow for Superoxide Detection

Caption: Recommended workflow for accurate superoxide detection using DHE.

MitoSOX: A Mitochondria-Targeted Alternative

MitoSOX Red is a derivative of DHE that is chemically modified with a triphenylphosphonium group, which facilitates its accumulation within the mitochondria. Similar to its parent compound, MitoSOX is oxidized by superoxide to a specific product, 2-hydroxy-mito-ethidium (2-OH-Mito-E⁺), and can be non-specifically oxidized to mito-ethidium (Mito-E⁺). Therefore, the same principles of specificity and the necessity for HPLC-based validation apply to MitoSOX as they do to DHE. The primary advantage of MitoSOX is its ability to specifically assess superoxide production within the mitochondrial compartment.

Critical Considerations and Best Practices

To ensure the generation of reliable and interpretable data when using DHE-based probes, the following best practices are strongly recommended:

-

HPLC is Essential for Specificity: Do not rely solely on fluorescence intensity measurements. HPLC analysis is crucial to specifically quantify the superoxide-derived 2-OH-E⁺ product.

-

Use Appropriate Controls: Always include positive and negative controls. Superoxide dismutase (SOD) can be used to confirm the superoxide-dependency of the 2-OH-E⁺ signal.

-

Be Aware of Artifacts: DHE can be prone to auto-oxidation and photo-oxidation. Protect all solutions from light and prepare them fresh.

-

Consider Probe Concentration: Use the lowest concentration of DHE that provides a detectable signal to minimize potential artifacts and cellular toxicity.

-

Validate with Other Methods: Whenever possible, corroborate findings with alternative methods for superoxide detection, such as electron paramagnetic resonance (EPR) spin trapping.

Conclusion

This compound remains a valuable tool for the detection of intracellular superoxide. However, its utility is critically dependent on a thorough understanding of its chemical reactivity and potential for non-specific oxidation. The formation of 2-hydroxyethidium is a specific indicator of superoxide, but its measurement is often confounded by the co-formation of ethidium from other reactive species. Therefore, for rigorous and quantitative assessment of superoxide production, fluorescence microscopy should be complemented with HPLC-based analysis to separate and quantify the specific and non-specific oxidation products. By adhering to the detailed protocols and best practices outlined in this guide, researchers and drug development professionals can leverage the power of DHE while avoiding the pitfalls of non-specific ROS detection.

References

- 1. researchgate.net [researchgate.net]

- 2. High Throughput Screening Assessment of Reactive Oxygen Species (ROS) Generation using this compound (DHE) Fluorescence Dye - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Methods for Detection of Mitochondrial and Cellular Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Hydroethidine- and Mito-SOX-derived red fluorescence is not a reliable indicator of intracellular superoxide formation: Another inconvenient truth - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Measurement of Reactive Oxygen Species (ROS) and Mitochondrial ROS in AMPK Knockout Mice Blood Vessels - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Cellular Uptake and Localization of Dihydroethidium for Superoxide Detection

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydroethidium (DHE), also known as hydroethidine, is a widely utilized fluorogenic probe for the detection of intracellular reactive oxygen species (ROS), particularly the superoxide anion (O₂•⁻). Its cell-permeable nature and reactivity with superoxide make it a valuable tool in studies related to oxidative stress in various physiological and pathological processes, including inflammation, cardiovascular diseases, neurodegenerative disorders, and cancer. This technical guide provides an in-depth overview of the cellular uptake, localization, and reaction mechanisms of DHE, along with detailed experimental protocols and data presentation to aid researchers in its effective application.

Core Principles of this compound-Based Superoxide Detection

This compound is a cationic, cell-permeable molecule that, in its reduced form, exhibits blue fluorescence.[1][2] Upon entering the cell, it can be oxidized by various reactive species. The specificity of DHE as a superoxide probe lies in its reaction with O₂•⁻ to form a specific product, 2-hydroxyethidium (2-OH-E⁺).[3][4][5] This product intercalates with DNA, leading to a significant enhancement of red fluorescence, which is the basis for detection.

However, it is crucial to recognize that DHE can also be oxidized by other ROS, such as peroxynitrite and hydroxyl radicals, to form ethidium (E⁺). Ethidium also intercalates with DNA and fluoresces red, which can lead to an overestimation of superoxide levels if not properly controlled for. Advanced techniques, such as High-Performance Liquid Chromatography (HPLC), can separate and quantify 2-OH-E⁺ and E⁺, providing a more accurate measure of superoxide production.

Cellular Uptake and Localization

DHE readily crosses the plasma membrane of live cells. Once inside, its localization is influenced by its cationic nature and the cellular microenvironment. DHE distributes throughout the cytoplasm and has been observed in the cell membrane. Due to the positive charge of its oxidation products, 2-OH-E⁺ and E⁺, they accumulate in the nucleus and mitochondria, where they intercalate with nucleic acids. This nuclear and mitochondrial localization of the fluorescent signal is a characteristic feature of DHE staining. The mitochondrial membrane potential can influence the accumulation of these oxidized products within the mitochondria.

Signaling Pathways and Experimental Workflow

The general workflow for using DHE to measure cellular superoxide involves loading the cells with the probe, allowing time for uptake and reaction with superoxide, and then detecting the resulting fluorescence. The specific signaling pathways leading to superoxide production will vary depending on the cell type and stimulus. A common pathway involves the activation of NADPH oxidases (NOX enzymes).

Caption: Superoxide production and DHE detection pathway.

The experimental workflow for DHE-based superoxide detection can be generalized as follows:

Caption: DHE experimental workflow.

Quantitative Data

Spectral Properties

The differentiation between 2-OH-E⁺ and E⁺ is possible due to their distinct spectral properties.

| Compound | Excitation Max (nm) | Emission Max (nm) | Notes |

| This compound (DHE) | ~370 | ~420 | Exhibits blue fluorescence. |

| 2-Hydroxyethidium (2-OH-E⁺) | ~480-500 | ~567-580 | Red fluorescent product specific to superoxide reaction. Some studies indicate a specific excitation peak around 405 nm. |

| Ethidium (E⁺) | ~500-530 | ~590-620 | Red fluorescent product from non-specific oxidation. |

Reaction Kinetics

The reaction between DHE and superoxide is a multi-step process. The initial reaction rate to form the DHE radical is relatively slow, while the subsequent reaction with another superoxide molecule to form 2-OH-E⁺ is much faster.

| Reaction | Rate Constant (k) | Reference |

| DHE + O₂•⁻ → DHE• + H₂O₂ | ~10³ M⁻¹s⁻¹ | |

| DHE• + O₂•⁻ → 2-OH-E⁺ | ~10⁹ M⁻¹s⁻¹ |

Experimental Protocols

Protocol 1: DHE Staining for Fluorescence Microscopy

This protocol is adapted for adherent cells.

-

Cell Culture: Seed cells on glass coverslips or in glass-bottom dishes to reach 70-80% confluency at the time of the experiment.

-

Stimulation (Optional): If studying induced superoxide production, replace the culture medium with a medium containing the desired stimulus and incubate for the appropriate duration.

-

DHE Stock Solution: Prepare a 5 mg/mL (15.9 mM) stock solution of DHE in anhydrous DMSO. Store in small aliquots at -20°C, protected from light.

-

DHE Working Solution: Immediately before use, dilute the DHE stock solution in pre-warmed culture medium or a suitable buffer (e.g., HBSS) to a final concentration of 2-10 µM.

-

DHE Loading: Remove the culture medium and wash the cells once with pre-warmed PBS. Add the DHE working solution to the cells and incubate for 15-30 minutes at 37°C in the dark.

-

Washing: After incubation, remove the DHE solution and wash the cells three times with pre-warmed PBS.

-

Imaging: Immediately image the cells using a fluorescence microscope equipped with appropriate filters for red fluorescence (e.g., excitation ~535 nm, emission ~610 nm). For more specific detection of 2-OH-E⁺, excitation around 405 nm or 480 nm with emission around 570-580 nm can be used.

Protocol 2: DHE Staining for Flow Cytometry

This protocol is suitable for both adherent and suspension cells.

-

Cell Preparation:

-

Adherent Cells: Grow cells to 70-80% confluency. Gently detach the cells using trypsin or a cell scraper, neutralize the trypsin with medium containing serum, and centrifuge to pellet the cells.

-

Suspension Cells: Collect cells by centrifugation.

-

-

Washing: Wash the cell pellet once with PBS and resuspend in a suitable buffer (e.g., colorless HBSS) at a concentration of approximately 1-2 x 10⁶ cells/mL.

-

DHE Loading: Add DHE to the cell suspension to a final concentration of 10 µM. If applicable, add the agonist for stimulation at this step.

-

Incubation: Incubate the cells for 30 minutes at 37°C in the dark.

-

Stopping the Reaction: Place the tubes on ice to stop the reaction.

-

Analysis: Analyze the cells on a flow cytometer, measuring the red fluorescence in the appropriate channel (e.g., PE or a similar channel).

Protocol 3: HPLC Analysis of DHE Oxidation Products

This protocol provides the most accurate quantification of superoxide by separating 2-OH-E⁺ from E⁺.

-

Cell Treatment and Lysis: After DHE incubation (as described in the previous protocols), wash the cells with PBS and lyse them, for example, by sonication in a suitable buffer.

-

Extraction: Extract the DHE oxidation products from the cell lysate using acetonitrile.

-

HPLC Separation:

-

Column: Use a C18 reverse-phase column (e.g., NovaPak C18, 3.9 x 150 mm, 5 µm particle size).

-

Mobile Phase: Use a gradient of acetonitrile and water with 0.1% trifluoroacetic acid.

-

Flow Rate: A typical flow rate is 0.4-1.0 mL/min.

-

-

Detection:

-

Fluorescence Detector: Monitor the fluorescence of the eluent. For simultaneous detection of 2-OH-E⁺ and E⁺, an emission wavelength of 595 nm can be used.

-

UV-Vis Detector: The unreacted DHE can be monitored by absorbance.

-

-

Quantification: Quantify the amounts of 2-OH-E⁺ and E⁺ by comparing the peak areas to those of known standards.

Limitations and Considerations

-

Specificity: As mentioned, DHE can be oxidized by species other than superoxide to form ethidium. Therefore, interpreting results based solely on red fluorescence can be misleading. HPLC analysis is recommended for definitive quantification of superoxide.

-

Photostability: DHE and its oxidation products are sensitive to light. All steps should be performed with protection from light to avoid photo-oxidation.

-

Cellular Autofluorescence: Cellular autofluorescence can interfere with DHE measurements. Appropriate controls (unstained cells) should be included.

-

Toxicity: At high concentrations and with prolonged incubation times, DHE can be cytotoxic. It is advisable to determine the optimal, non-toxic concentration and incubation time for each cell type.

Conclusion

This compound is a powerful tool for the detection of intracellular superoxide. A thorough understanding of its cellular uptake, localization, and reaction chemistry is essential for the accurate interpretation of experimental results. By employing appropriate controls, optimized protocols, and, where possible, confirmatory techniques like HPLC, researchers can confidently utilize DHE to investigate the role of superoxide in a wide range of biological systems.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. moleculeprobes.net [moleculeprobes.net]

- 3. Measurement of Superoxide Production and NADPH Oxidase Activity by HPLC Analysis of this compound Oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Measurement of Superoxide Production and NADPH Oxidase Activity by HPLC Analysis of this compound Oxidation | Springer Nature Experiments [experiments.springernature.com]

- 5. HPLC-Based Monitoring of Oxidation of Hydroethidine for the Detection of NADPH Oxidase-Derived Superoxide Radical Anion - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes: Dihydroethidium (DHE) Staining for Superoxide Detection in Cultured Cells

Audience: Researchers, scientists, and drug development professionals.

Introduction

Dihydroethidium (DHE) is a widely utilized fluorescent probe for the detection of intracellular reactive oxygen species (ROS), particularly superoxide (O₂•⁻).[1][2] As a cell-permeant dye, DHE is a valuable tool in studying oxidative stress and its role in various physiological and pathological processes, including inflammation, cardiovascular disease, and cancer biology.[2][3] Upon reaction with superoxide, DHE is oxidized to specific fluorescent products that intercalate with DNA, providing a signal that can be quantified using fluorescence microscopy, flow cytometry, or a microplate reader.[4] This document provides a detailed protocol for the use of DHE in cultured cells.

Mechanism of Action

This compound itself exhibits a low level of blue fluorescence in the cytoplasm. Once inside the cell, it can be oxidized by superoxide to form a specific red fluorescent product, 2-hydroxyethidium (2-OH-E⁺). This product then intercalates with nuclear DNA, which significantly enhances its fluorescence. DHE can also undergo non-specific oxidation by other ROS to form ethidium (E⁺), which also fluoresces red upon binding to DNA. While the fluorescence spectra of 2-OH-E⁺ and E⁺ are very similar, making them difficult to distinguish with standard filter sets, the total red fluorescence is commonly used as a measure of total ROS, with a significant portion attributed to superoxide.

References

- 1. High Throughput Screening Assessment of Reactive Oxygen Species (ROS) Generation using this compound (DHE) Fluorescence Dye - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Video: Author Spotlight: High-Throughput Measurement of Intracellular ROS Levels in Hepatocellular Lines [jove.com]

- 3. Measurement of Reactive Oxygen Species (ROS) and Mitochondrial ROS in AMPK Knockout Mice Blood Vessels - PMC [pmc.ncbi.nlm.nih.gov]

- 4. sm.unife.it [sm.unife.it]

Application Notes and Protocols for Dihydroethidium in Fluorescence Microscopy

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing Dihydroethidium (DHE) in fluorescence microscopy to detect and quantify intracellular superoxide (O₂•⁻), a key reactive oxygen species (ROS).

Introduction

This compound (DHE), also known as hydroethidine, is a widely used cell-permeable fluorescent probe for detecting intracellular superoxide.[1][2] Accurate measurement of superoxide is crucial for understanding the pathophysiology of numerous diseases, including cardiovascular diseases, neurodegenerative disorders, and cancer, where oxidative stress plays a significant role.[1][2] DHE offers a sensitive method for real-time assessment of superoxide production in live cells and tissues.[1]

Mechanism of Action

DHE, a chemically reduced and non-fluorescent molecule, readily crosses the cell membrane. Once inside the cell, it is primarily oxidized by superoxide to form 2-hydroxyethidium (2-OH-E⁺). This specific product intercalates with nuclear DNA, leading to a significant enhancement of its fluorescence, which can be visualized as red fluorescence. It is important to note that DHE can also be oxidized by other ROS to form ethidium (E⁺), which also fluoresces red and intercalates with DNA. While both products fluoresce in a similar range, 2-OH-E⁺ is considered the more specific marker for superoxide production. Advanced techniques like high-performance liquid chromatography (HPLC) can be used to separate and quantify these two products for more precise measurements.

Data Presentation

Table 1: this compound Properties and Handling

| Property | Value | Reference |

| Molecular Weight | 315.41 g/mol | |

| Solubility | Soluble in DMSO (≥31.5 mg/mL), insoluble in water and ethanol | |

| Storage | Store powder at -20°C for up to 12 months; protect from light. | |

| Stock Solution | Prepare a 5 mg/mL (15.9 mM) stock solution in DMSO. | |

| Aliquoting | Aliquot the stock solution to avoid repeated freeze-thaw cycles. |

Table 2: Recommended Staining Conditions and Spectral Properties

| Parameter | Recommendation | Reference |

| Working Concentration | ||

| Cultured Cells | 5 - 10 µM | |

| Tissue Sections | 5 µM | |

| Incubation Time | ||

| Cultured Cells | 15 - 30 minutes at 37°C | |

| Tissue Sections | 30 minutes at 37°C | |

| Fluorescence Detection | ||

| 2-hydroxyethidium (2-OH-E⁺) | Ex: ~500-530 nm / Em: ~590-620 nm | |

| Ethidium (E⁺) | Ex: ~480 nm / Em: ~576 nm | |

| General DHE Oxidation | Ex: 480-520 nm / Em: 570-600 nm | |

| Unoxidized DHE | Ex: ~370 nm / Em: ~420 nm |

Experimental Protocols

Protocol for Staining Adherent Cultured Cells

This protocol provides a step-by-step guide for staining adherent cells with DHE to detect intracellular superoxide.

Materials:

-

Adherent cells cultured in a suitable multi-well plate or on coverslips

-

This compound (DHE)

-

Anhydrous Dimethyl sulfoxide (DMSO)

-

Phosphate-buffered saline (PBS) or other suitable buffer

-

Cell culture medium

-

Fluorescence microscope

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of approximately 10,000 cells/well and allow them to adhere overnight.

-

Preparation of DHE Stock Solution: Prepare a 5 mg/mL (15.9 mM) DHE stock solution by dissolving 5 mg of DHE in 1 mL of DMSO. Store aliquots at -20°C.

-

Preparation of DHE Working Solution: On the day of the experiment, dilute the DHE stock solution in pre-warmed cell culture medium to a final working concentration of 10 µM. Vortex the solution for 5-10 seconds to ensure it is well mixed.

-

Cell Treatment (Optional): If investigating the effect of a particular treatment, replace the culture medium with the medium containing the test substance and incubate for the desired period.

-

DHE Staining:

-

Remove the culture medium and gently wash the cells once with PBS or DMEM.

-

Add 100 µL of the 10 µM DHE working solution to each well.

-

Incubate the plate at 37°C for 30 minutes, protected from light.

-

-

Washing:

-

Remove the DHE-containing medium.

-

Gently wash the cells three times with PBS.

-

-

Counterstaining (Optional): For nuclear localization, you can add a nuclear stain like Hoechst 33342 (200 µL of 1x PBS with Hoechst dye) and incubate for 10 minutes at room temperature.

-

Imaging:

-

After the final wash, add 200 µL of PBS to each well.

-

Immediately visualize the cells using a fluorescence microscope. For ethidium-related fluorescence, use an excitation wavelength between 480-520 nm and an emission wavelength between 570-600 nm.

-

Protocol for Staining Frozen Tissue Sections

This protocol outlines the procedure for DHE staining of frozen tissue sections to assess superoxide levels in situ.

Materials:

-

Frozen tissue sections (e.g., 10 µm thick) mounted on slides

-

This compound (DHE)

-

Anhydrous Dimethyl sulfoxide (DMSO)

-

Phosphate-buffered saline (PBS)

-

Mounting medium

-

Fluorescence microscope

Procedure:

-

Tissue Section Preparation: Prepare frozen sections of the tissue of interest. For example, for aortic tissue, embed the vessel in OCT compound and prepare 5 mm long segments.

-

Preparation of DHE Stock Solution: Prepare a 10 mM DHE stock solution by dissolving 1 mg of DHE in 317 µL of DMSO.

-

Preparation of DHE Staining Solution: Prepare a fresh 5 µM DHE staining solution by diluting the stock solution in PBS or Milli-Q water.

-

Staining:

-

Thaw the tissue sections.

-

Incubate the sections with the 5 µM DHE solution in a light-protected, humidified chamber at 37°C for 30 minutes.

-

-

Washing: Wash the sections three times with PBS to remove excess DHE.

-

Mounting: Mount the sections with an appropriate mounting medium.

-

Imaging:

-

Visualize the sections using a fluorescence microscope with appropriate filters for red fluorescence.

-

Image acquisition should be performed promptly as the fluorescence signal may not be stable over extended periods. Quantitative analysis of the fluorescence intensity can be performed using software like ImageJ.

-

Visualizations

This compound Mechanism of Action

Caption: DHE is oxidized by superoxide to the specific product 2-OH-E⁺ or by other ROS to E⁺.

Experimental Workflow for DHE Staining

Caption: A generalized workflow for detecting superoxide using DHE staining.

Signaling Pathway Involving Superoxide Production

Caption: Simplified NADPH oxidase pathway leading to superoxide production.

Interpretation and Considerations

-

Specificity: While DHE is a valuable tool, it is not entirely specific for superoxide. The formation of ethidium from oxidation by other ROS can lead to an overestimation of superoxide levels.

-

Controls: It is essential to include appropriate controls in your experiments. This includes untreated cells, positive controls (e.g., cells treated with a known superoxide inducer like antimycin A), and negative controls (e.g., cells pre-treated with a superoxide scavenger like superoxide dismutase (SOD)).

-

Microscopy Settings: Use appropriate filter sets to capture the fluorescence of the oxidized DHE products. Time-lapse imaging can be employed to monitor the rate of DHE oxidation.

-

Quantification: Fluorescence intensity can be quantified using image analysis software. For more precise and specific quantification of 2-hydroxyethidium, HPLC analysis is recommended.

-

Live-Cell Imaging: DHE is suitable for live-cell imaging, allowing for the dynamic monitoring of superoxide production. However, it is important to note that DHE does not work on fixed tissues.

By following these protocols and considering these points, researchers can effectively utilize DHE to investigate the role of superoxide in various biological processes and disease models.

References

Application Notes and Protocols: Dihydroethidium (DHE)

Topic: Preparing and Using Dihydroethidium Stock and Working Solutions for Reactive Oxygen Species (ROS) Detection.

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound (DHE), also known as hydroethidine, is a cell-permeable fluorescent probe widely used for the detection of intracellular reactive oxygen species (ROS), particularly superoxide (O₂⁻).[1][2] Upon entering a cell, DHE exhibits blue fluorescence.[3][4][5] In the presence of superoxide, DHE is oxidized to 2-hydroxyethidium, which intercalates with DNA, emitting a bright red fluorescence. This shift in fluorescence provides a sensitive method for quantifying superoxide production in live cells using techniques such as fluorescence microscopy and flow cytometry. Proper preparation of DHE stock and working solutions is critical for obtaining reliable and reproducible results.

This compound Mechanism of Action

The primary application of this compound is the detection of intracellular superoxide radicals. The process involves several key steps from cellular uptake to fluorescence detection.

Caption: DHE enters the cell, is oxidized by superoxide to a red-fluorescent product that intercalates with DNA.

Quantitative Data Summary

Stock Solution Preparation

High-quality, anhydrous Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing DHE stock solutions to minimize auto-oxidation.

| Parameter | Recommendation | Notes | Citations |

| Solvent | Anhydrous DMSO | DMF is also a possible solvent. Use high-grade DMSO to avoid impurities that can oxidize DHE. | |

| Concentration | 1 mM - 10 mM | A 10 mM stock can be made by dissolving 1 mg of DHE in 0.31 mL of DMSO. | |

| Preparation | Dissolve DHE powder in DMSO. | Sonication may be used to facilitate dissolution. Purge with an inert gas like argon or nitrogen. |

Working Solution Preparation

The stock solution must be diluted to a working concentration using a suitable physiological buffer. This solution should be prepared fresh before each experiment.

| Parameter | Recommendation | Notes | Citations |

| Diluent | Serum-free culture medium or physiological buffer (PBS, HBSS, HEPES) | Avoid buffers containing components that may quench fluorescence or react with DHE. | |

| Concentration | 1 µM - 20 µM | The optimal concentration is cell-type dependent and must be determined empirically. | |

| Preparation | Dilute stock solution directly into the chosen buffer immediately before use. | Protect from light to prevent photodegradation. |

Storage and Stability

Proper storage is essential to maintain the integrity and performance of DHE.

| Solution Type | Storage Temperature | Duration | Key Considerations | Citations |

| DHE Powder | -20°C | ≥ 3 years | Store protected from light and moisture. | |

| Stock Solution (in DMSO) | -20°C or -80°C | 1 month at -20°C; 6-12 months at -80°C | Aliquot into single-use vials to avoid repeated freeze-thaw cycles. Protect from light. | |

| Working Solution | N/A | Use immediately | Do not store aqueous working solutions as DHE is sparingly soluble and unstable in them. |

Experimental Protocols

Protocol for DHE Stock Solution (10 mM)

-

Preparation: Allow the vial of DHE powder (Molecular Weight: 315.4 g/mol ) to equilibrate to room temperature before opening.

-

Reconstitution: To prepare a 10 mM stock solution, add 0.31 mL of high-quality, anhydrous DMSO to 1 mg of DHE powder.

-

Dissolution: Vortex or sonicate the vial until the DHE is completely dissolved. The solution may have a faint pink color; a dark purple color can indicate oxidation.

-

Storage: Aliquot the stock solution into single-use, light-protected tubes and store at -80°C for long-term stability or -20°C for shorter periods.

Protocol for DHE Working Solution (10 µM)

-

Thaw Stock: Thaw a single-use aliquot of the 10 mM DHE stock solution at room temperature, protected from light.

-

Dilution: Prepare the working solution by diluting the stock solution 1:1000 in a suitable buffer (e.g., serum-free medium or PBS). For example, add 1 µL of 10 mM DHE stock to 1 mL of buffer.

-

Mixing: Gently mix the solution. It is now ready for immediate use.

General Protocol for Cellular Staining

The following workflow outlines the key steps for staining cells with DHE and subsequent analysis.

Caption: Experimental workflow for detecting cellular ROS using DHE.

Detailed Steps:

-

Cell Preparation:

-

Adherent Cells: Seed cells on coverslips or in a multi-well plate and grow to the desired confluency (typically 80-90%).

-

Suspension Cells: Centrifuge cells (e.g., 1000 x g for 3-5 minutes), discard the supernatant, and wash with PBS.

-

-

Experimental Treatment (Optional): If applicable, treat cells with experimental compounds or stimuli to induce ROS production.

-

Staining: Remove the culture medium and add the freshly prepared DHE working solution to the cells.

-

Incubation: Incubate the cells for 15-30 minutes at 37°C, protected from light. The optimal incubation time may vary between cell types.

-

Washing: After incubation, gently aspirate the DHE solution and wash the cells two to three times with pre-warmed PBS or culture medium to remove any extracellular probe.

-

Analysis: Immediately proceed with fluorescence detection.

-

Fluorescence Microscopy: Observe cells using filters appropriate for red fluorescence (Excitation: ~520 nm, Emission: ~600 nm).

-

Flow Cytometry: Resuspend cells in PBS and analyze using a flow cytometer equipped with a laser and filters suitable for detecting the oxidized DHE signal (e.g., PE channel).

-

Important Considerations

-

Light Sensitivity: DHE is light-sensitive. All steps involving the probe should be performed with minimal exposure to light.

-

Auto-oxidation: DHE can be oxidized by air. Prepare solutions fresh and minimize their exposure to the atmosphere. Storing stock solutions under an inert gas is recommended.

-

Controls: Always include appropriate controls in your experiment, such as unstained cells (autofluorescence control) and cells treated with a known ROS inducer (positive control) or antioxidant (negative control).

-

Empirical Optimization: The provided concentrations and incubation times are guidelines. Optimal conditions should be determined for each specific cell type and experimental setup.

References

Optimal Concentration of Dihydroethidium for Live Cell Imaging: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction